4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Formation of the Pyrazole Ring: Similarly, the pyrazole ring is formed through cyclization, often involving hydrazine derivatives.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride in the presence of a base.
Coupling with Piperidine: Finally, the sulfonylated pyrazole is coupled with a piperidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and pyrazole rings can bind to active sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: Similar structure but with one less methyl group on the pyrazole ring.
4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The unique combination of the imidazole and pyrazole rings, along with the sulfonyl group and piperidine ring, gives 4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-15(12(2)19(4)17-11)23(21,22)20-7-5-13(6-8-20)14-9-16-10-18(14)3/h9-10,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMWRXRCPVEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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